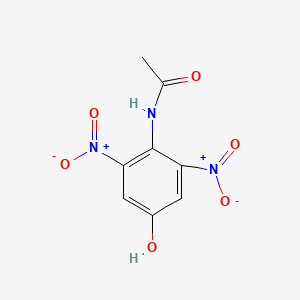![molecular formula C17H12N2O B13985584 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B13985584.png)
4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline is a heterocyclic compound that features a naphthoxazole core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline typically involves the reaction of naphthols with amines. A general and practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with outstanding functional group tolerance . The reaction conditions often include the use of solvents like chlorobenzene and temperatures around 130-135°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Using reagents like lead(IV) acetate (LTA) in solvents such as tetrahydrofuran (THF).
Reduction: Commonly involves reducing agents like sodium dithionate in aqueous conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its aniline group.
Common Reagents and Conditions:
Oxidation: Lead(IV) acetate in THF.
Reduction: Sodium dithionate in water at pH 8-9.
Substitution: Various electrophiles can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphtho[1,2-d]isoxazole derivatives .
Applications De Recherche Scientifique
4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to bind to specific receptors and enzymes, facilitating non-covalent interactions that lead to its biological activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Shares a similar core structure and exhibits comparable photophysical properties.
Naphtho[2,1-d]oxazoles: Another class of compounds with similar synthetic routes and applications.
Uniqueness: 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline stands out due to its specific combination of a naphthoxazole core with an aniline group, which imparts unique properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities further highlight its uniqueness.
Propriétés
Formule moléculaire |
C17H12N2O |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
4-benzo[e][1,3]benzoxazol-2-ylaniline |
InChI |
InChI=1S/C17H12N2O/c18-13-8-5-12(6-9-13)17-19-16-14-4-2-1-3-11(14)7-10-15(16)20-17/h1-10H,18H2 |
Clé InChI |
CJLWWRZOLNNBLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)
![[4-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B13985548.png)
![3-[4-(3-Aminophenoxy)butoxy]aniline](/img/structure/B13985563.png)



![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
